

Spectroscopic Analysis of 4-Hydroxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzamide

Cat. No.: B152061

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxybenzamide**, a compound of interest in pharmaceutical and chemical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

4-Hydroxybenzamide (CAS No: 619-57-8) is a benzamide derivative with the molecular formula $C_7H_7NO_2$. It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals like balanol, a potent protein kinase C inhibitor.^[1] Understanding its structural features through spectroscopic analysis is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide presents key spectroscopic data in a structured format to facilitate its use in a research setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Hydroxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented below was obtained in Dimethyl Sulfoxide- d_6 (DMSO- d_6), a common solvent for this compound.

Table 1: ^1H NMR Spectroscopic Data for **4-Hydroxybenzamide** (DMSO- d_6)[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0	Singlet (broad)	1H	Phenolic -OH
~7.77	Doublet	2H	Aromatic H (ortho to -CONH ₂)
~7.76	Singlet (broad)	1H	Amide -NH ₂
~7.12	Singlet (broad)	1H	Amide -NH ₂
~6.81	Doublet	2H	Aromatic H (ortho to -OH)

Table 2: ^{13}C NMR Spectroscopic Data for **4-Hydroxybenzamide** (DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~168.0	Amide Carbonyl (C=O)
~160.5	Aromatic Carbon (C-OH)
~130.2	Aromatic CH (ortho to -CONH ₂)
~124.9	Aromatic Carbon (C-CONH ₂)
~114.5	Aromatic CH (ortho to -OH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for **4-Hydroxybenzamide** (KBr Pellet)[3]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3450 - 3200	Strong, Broad	O-H Stretch	Phenol
~3350, ~3170	Medium	N-H Stretch	Primary Amide
~1650	Strong	C=O Stretch	Amide I Band
~1605	Medium	N-H Bend	Amide II Band
~1590, ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1280	Strong	C-O Stretch	Phenol
~850	Strong	C-H Bend	p-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **4-Hydroxybenzamide** is 137.14 g/mol .

Table 4: Mass Spectrometry Data for **4-Hydroxybenzamide** (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)	Proposed Fragment
137	[M] ⁺ (Molecular Ion)
121	[M - NH ₂] ⁺
93	[C ₆ H ₅ O] ⁺
65	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-20 mg of **4-Hydroxybenzamide** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean vial. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** Use a standard single-pulse sequence.
 - **Relaxation Delay:** Set a delay of 1-5 seconds.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Number of Scans:** 8 to 16 scans are usually sufficient.
- **^{13}C NMR Acquisition:**
 - **Pulse Sequence:** A proton-decoupled single-pulse experiment is standard.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of **4-Hydroxybenzamide** with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press die. Apply high pressure (several tons) to form a thin, transparent or translucent pellet.

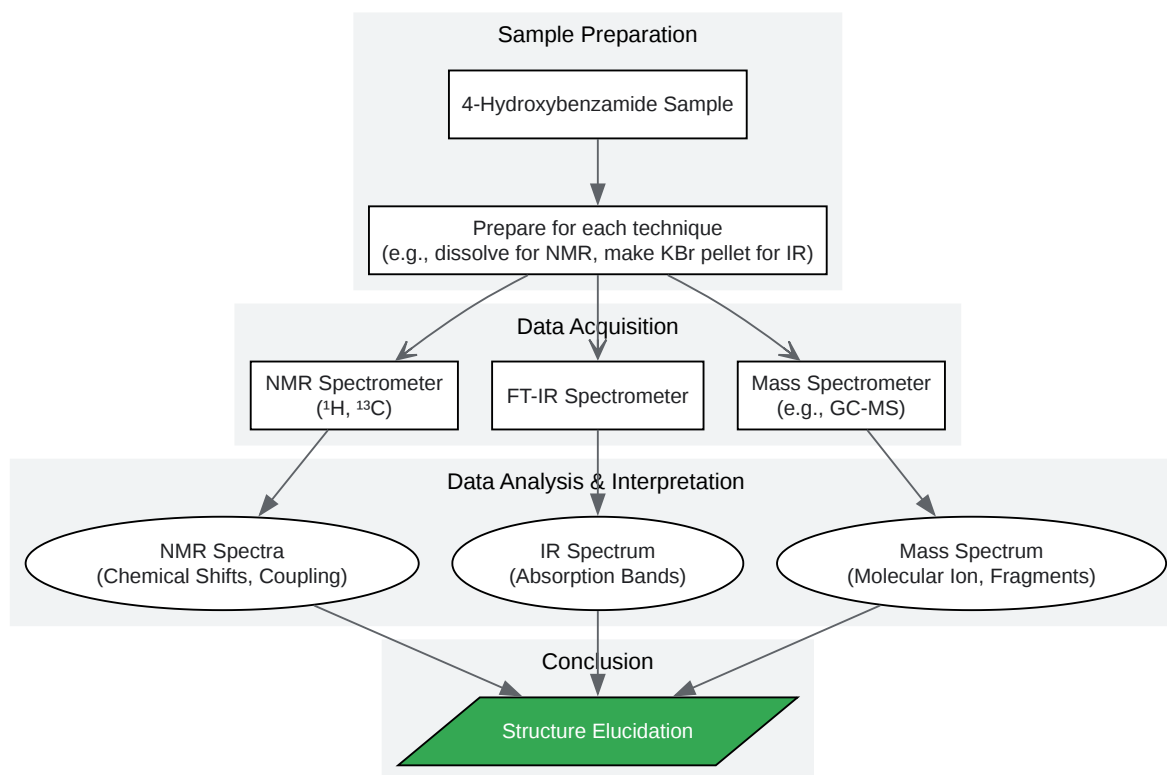
- **Data Acquisition:** Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

- **Sample Preparation:** Prepare a dilute solution of **4-Hydroxybenzamide** (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- **Instrumentation and Conditions:**
 - **Injector:** Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to $\sim 250\text{ }^{\circ}\text{C}$.
 - **GC Column:** A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
 - **Oven Program:** Start at a low temperature (e.g., $50\text{ }^{\circ}\text{C}$), then ramp up to a higher temperature (e.g., $250\text{ }^{\circ}\text{C}$) to ensure separation and elution of the compound.
 - **Ion Source:** Electron Ionization (EI) at a standard energy of 70 eV.
 - **Analyzer:** Scan a mass range appropriate for the compound, for instance, m/z 40 to 200.
- **Data Acquisition and Analysis:** Inject a small volume (e.g., 1 μL) of the sample solution. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for the eluting peak corresponding to **4-Hydroxybenzamide**.

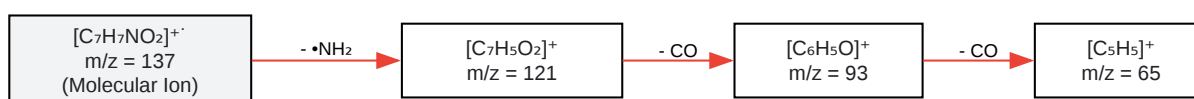
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **4-Hydroxybenzamide**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Proposed EI fragmentation of **4-Hydroxybenzamide**.

Key Functional Groups of 4-Hydroxybenzamide

Functional Group	Phenolic -OH	Amide -NH ₂	Amide C=O	Aromatic Ring
Vibration Mode	O-H Stretch (broad)	N-H Stretch (two bands)	C=O Stretch	C=C Stretch
Expected Wavenumber (cm ⁻¹)	~3300	~3350, ~3170	~1650	1600-1450

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Caption: Key IR absorptions for **4-Hydroxybenzamide**.

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References

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- 3. 4-Hydroxybenzamide(619-57-8) IR Spectrum [chemicalbook.com]
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